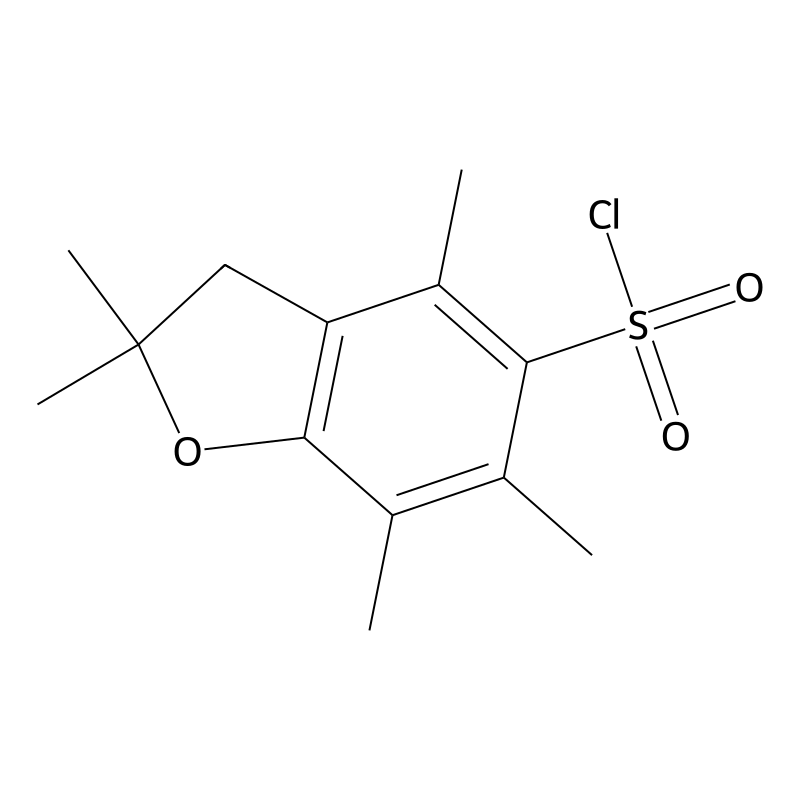2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
Pbf-Cl is primarily used as a protecting group in organic synthesis, particularly for alcohols and phenols. Its bulky structure and ease of introduction and removal make it a valuable tool for researchers. Pbf-Cl can be attached to alcohols and phenols under various reaction conditions, often using a basic catalyst. The removal of the Pbf group can be achieved using specific reagents or conditions, depending on the desired outcome and other functional groups present in the molecule. This allows for the selective protection and deprotection of hydroxyl moieties during multi-step syntheses.
Here are some examples of Pbf-Cl usage in organic synthesis:
- Protecting alcohols in carbohydrate chemistry: Pbf-Cl is commonly employed to protect hydroxyl groups in carbohydrates during various synthetic transformations. Its stability under acidic and basic conditions makes it suitable for a wide range of reactions.
- Selective protection in complex molecules: The ability to selectively introduce and remove the Pbf group allows researchers to manipulate different functional groups within a molecule in a controlled manner. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals.
Medicinal Chemistry:
Due to its role in protecting hydroxyl groups, Pbf-Cl finds applications in medicinal chemistry. It can be used to mask reactive hydroxyl groups in potential drug candidates, improving their stability and facilitating further chemical modifications. Additionally, Pbf-Cl can be utilized to introduce a bulky hydrophobic group, potentially influencing the drug's pharmacokinetic properties, such as absorption and distribution.
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is a specialized chemical compound primarily utilized in peptide synthesis. Its IUPAC name reflects its complex structure, characterized by a benzofuran backbone with multiple methyl groups and a sulfonyl chloride functional group. The molecular formula is C13H17ClO3S, with a molecular weight of approximately 288.79 g/mol . The compound serves as a protecting group for the guanidine side chain of arginine during peptide synthesis, enhancing the stability and specificity of reactions involving this amino acid .
In peptide synthesis, the primary reaction involving 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is its role as a protecting group. It can be removed under specific conditions using trifluoroacetic acid (TFA), allowing for the selective deprotection of the arginine side chain . The compound can also undergo oxidative treatment to facilitate the formation of disulfide bonds when used in conjunction with cysteine residues.
While 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride itself does not exhibit significant biological activity outside of its role in peptide synthesis, it is crucial for producing peptides that may have various biological functions. The peptides synthesized using this compound can participate in numerous biochemical pathways and may have therapeutic applications depending on their structure and function .
The synthesis of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride typically involves multi-step organic reactions. The process generally includes:
- Formation of the Benzofuran Structure: This may involve cyclization reactions from suitable precursors.
- Methylation: Introduction of methyl groups at specific positions on the benzofuran ring.
- Sulfonyl Chloride Formation: Conversion of a sulfonic acid or sulfonamide into the corresponding sulfonyl chloride.
These steps require careful control of reaction conditions to ensure high yields and purity .
The primary application of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is in peptide synthesis, particularly for protecting arginine residues during the formation of complex peptides. This allows for more efficient and selective synthesis processes in pharmaceutical research and development . Additionally, it may find applications in organic synthesis where specific protection of functional groups is necessary.
Interaction studies involving 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride primarily focus on its reactivity with amino acids during peptide synthesis. The compound interacts specifically with the guanidine group of arginine to form a stable protective layer that can be selectively removed under mild conditions . Understanding these interactions is crucial for optimizing peptide synthesis protocols.
Several compounds share structural similarities with 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonyl chloride | 87254-52-2 | 0.89 |
| 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride | 115010-11-2 | 0.82 |
These compounds differ primarily in their methylation patterns and functional groups but serve similar roles in organic synthesis as protecting groups or intermediates . The uniqueness of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride lies in its specific configuration and effectiveness in protecting arginine residues without significantly hindering subsequent reactions.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








